Atopaxar hydrobromide is classified as an investigational drug and belongs to the group of antiplatelet agents. Its mechanism of action involves competitive and reversible inhibition of the protease-activated receptor 1, which mediates platelet activation through thrombin signaling pathways . The compound has been evaluated in various clinical trials, with phase II studies demonstrating its safety and efficacy profile .
The synthesis of atopaxar hydrobromide involves several steps that typically include the formation of key intermediates followed by final modifications to achieve the desired chemical structure. Although specific synthetic pathways are proprietary and not extensively detailed in public literature, the general approach includes:
The molecular formula for atopaxar hydrobromide is , with a molecular weight of approximately 527.64 g/mol . The structure features multiple functional groups, including:
The three-dimensional conformation allows for effective interaction with the thrombin receptor, facilitating its antagonistic action .
Atopaxar hydrobromide undergoes various chemical reactions primarily related to its interactions with biological targets:
In vitro studies have demonstrated that atopaxar effectively inhibits thrombin-induced calcium mobilization in platelets, further confirming its role as a potent antagonist .
Atopaxar exerts its antiplatelet effects by antagonizing the thrombin receptor (protease-activated receptor 1). The mechanism involves:
Atopaxar hydrobromide exhibits several notable physical and chemical properties:
These properties are critical for determining dosage forms and delivery methods in clinical settings.
Atopaxar hydrobromide has been explored primarily within cardiovascular medicine due to its antiplatelet properties. Its applications include:
Ongoing clinical trials continue to evaluate its efficacy and safety across different patient populations, aiming to establish it as a viable alternative or adjunct to existing antiplatelet therapies .
Atopaxar Hydrobromide (chemical name: 1-[3-tert-butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrobromide) is a small molecule investigational compound with the molecular formula C₂₉H₃₉BrFN₃O₅ and a molecular weight of 608.54 g/mol [9]. It was developed by Eisai Co., Ltd. under the code E5555 as a reversible antagonist targeting protease-activated receptor 1 (PAR-1). Pharmacologically, it belongs to the dual-classification of:
The compound advanced to Phase II clinical trials for coronary artery disorders but was discontinued globally in May 2012 due to strategic decisions rather than efficacy concerns [1] [4].
Table 1: Key Chemical and Developmental Attributes of Atopaxar Hydrobromide
Property | Detail |
---|---|
Molecular Formula | C₂₉H₃₉BrFN₃O₅ |
Molecular Weight | 608.54 g/mol |
Originator | Eisai Co., Ltd. |
Development Status | Phase II (discontinued in 2012) |
Primary Targets | PAR-1 receptor; JAK1/JAK2 kinases |
Solubility Characteristics | Hydrobromide salt enhances aqueous solubility |
PAR-1 Inhibition
Thrombin, a pivotal platelet activator, exerts effects via PAR-1—a G protein-coupled receptor highly expressed on human platelets. Atopaxar competitively inhibits PAR-1 by binding to the tethered ligand site, preventing thrombin-induced platelet aggregation. Key mechanistic advantages include:
Preclinical studies demonstrated efficacy in inhibiting arterial thrombosis in guinea pigs without prolonging bleeding time, supporting its translational potential [7].
JAK-STAT Inhibition
In 2019, Atopaxar Hydrobromide was repurposed as a JAK-STAT inhibitor after a high-throughput screen of 16,081 compounds identified its ability to block STAT3 phosphorylation. It selectively inhibits JAK1 and JAK2 kinases (key mediators of cytokine signaling), inducing G1-phase cell cycle arrest and apoptosis in cancer cells with constitutively activated STAT3 [6]. This dual-targeting profile positions it uniquely for oncological applications.
Among PAR-1 Antagonists
Atopaxar is classified as a reversible, competitive PAR-1 antagonist, contrasting with irreversible counterparts like Vorapaxar (FDA-approved for secondary cardiovascular prevention). Key differentiators include:
Table 2: Atopaxar Versus Other PAR-1 Antagonists
Feature | Atopaxar Hydrobromide | Vorapaxar | Parmodulins |
---|---|---|---|
Binding Mechanism | Reversible competitive | Irreversible orthosteric | Allosteric modulators |
Bleeding Risk | Lower (preclinical) | Increased (clinical) | Minimal |
Therapeutic Scope | Cardiovascular; oncology | Cardiovascular only | Cardiovascular; inflammatory |
Development Phase | Phase II (discontinued) | Marketed (Zontivity®) | Preclinical |
Atopaxar’s reversibility may offer safer antiplatelet effects when combined with standard therapies (e.g., aspirin/clopidogrel) [2] [10].
Among Kinase Inhibitors
As a JAK-STAT inhibitor, Atopaxar Hydrobromide fills a niche for targeting STAT3-driven tumors. Unlike pan-JAK inhibitors (e.g., Ruxolitinib), it shows selectivity for JAK1/JAK2 over JAK3/TYK2. Key strengths include:
Table 3: JAK-STAT Pathway Modulation by Atopaxar Hydrobromide
Activity | Experimental Outcome |
---|---|
STAT3 Phosphorylation Inhibition | Blocks constitutive and cytokine-induced STAT3 activation |
JAK1/JAK2 Inhibition | Reduces kinase phosphorylation; IC₅₀ <1 μM |
Cell Cycle Effects | Induces G1-phase arrest in MDA-MB-231, HGC-27 cells |
Apoptotic Induction | Increases caspase-3/7 activity in STAT3-dependent tumors |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7